![molecular formula C25H22BrN5O3S B11983927 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983927.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a triazole ring, and a thioacetohydrazide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multi-step organic reactionsThe final step involves the condensation of the brominated methoxyphenyl group with the hydrazide intermediate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated phenyl group can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the thioacetohydrazide moiety are key functional groups that enable the compound to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide include other hydrazide derivatives and triazole-containing compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide: Similar structure but with a chlorinated phenyl group instead of a brominated one.
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide: Similar structure but with different substituents on the triazole ring.
Properties
Molecular Formula |
C25H22BrN5O3S |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-33-21-11-8-17(9-12-21)24-29-30-25(31(24)20-6-4-3-5-7-20)35-16-23(32)28-27-15-18-14-19(26)10-13-22(18)34-2/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
KLXNYKVURNSWAH-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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